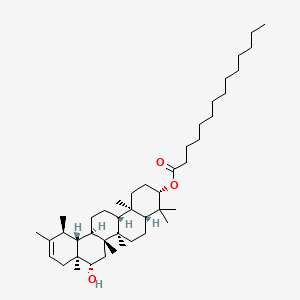

Faradiol-3-O-myristate

Description

Structure

3D Structure

Properties

CAS No. |

193690-82-3 |

|---|---|

Molecular Formula |

C44H76O3 |

Molecular Weight |

653.1 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |

InChI |

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |

InChI Key |

NBOLCRCNSYVBMT-JVFFPKSBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |

Origin of Product |

United States |

Occurrence, Distribution, and Biological Sourcing of Faradiol 3 O Myristate

Faradiol-3-O-myristate is a naturally occurring phytochemical found predominantly within the plant kingdom. Its sourcing is intrinsically linked to specific botanical species, with a notable concentration in the Asteraceae family.

The pot marigold, Calendula officinalis L., stands out as the primary and most extensively studied botanical source of this compound. researchgate.nettinkturenpresse.denih.govresearchgate.netnih.govresearchgate.netijpsdronline.com This herbaceous plant, native to the Mediterranean region, is widely cultivated for its medicinal and ornamental value. tinkturenpresse.denih.gov Lipophilic extracts from the flower heads of C. officinalis are particularly rich in triterpenoid (B12794562) esters, with this compound being one of the main constituents alongside its laurate and palmitate counterparts. researchgate.nettinkturenpresse.denih.govresearchgate.net The anti-inflammatory properties associated with Calendula preparations have been largely attributed to this class of compounds, particularly the faradiol (B1211459) monoesters. tinkturenpresse.deresearchgate.netijpsdronline.comresearchgate.net

The accumulation of this compound within Calendula officinalis is not uniform; it exhibits a distinct organ- and tissue-specific distribution pattern. researchgate.nettinkturenpresse.denih.govresearchgate.net The highest concentrations of faradiol esters are consistently found in the flower heads. researchgate.netresearchgate.net More specifically, quantitative analyses using High-Performance Liquid Chromatography (HPLC) have revealed a significant gradient of concentration across different parts of the flower and plant. researchgate.nettinkturenpresse.denih.gov

The ray florets (ligulate flowers) contain the highest abundance of these esters. researchgate.nettinkturenpresse.denih.gov The concentration in the disc florets (tubular flowers) is substantially lower, estimated to be approximately ten times less than in the ray florets. researchgate.nettinkturenpresse.denih.gov Following this trend, the involucral bracts (the green, leaf-like structures at the base of the flower head) contain about ten times less of the esters than the disc florets. researchgate.nettinkturenpresse.denih.gov In contrast, only trace amounts of faradiol esters can be detected in the leaves, and they are reportedly absent in the receptacles. researchgate.nettinkturenpresse.denih.gov Due to interference from other fatty compounds, quantification in the seeds has proven difficult with standard methods. tinkturenpresse.denih.gov This specific distribution underscores the importance of using the florets, particularly the ray florets, for obtaining extracts rich in this compound. researchgate.net

Table 1: Relative Distribution of Faradiol Esters in Calendula officinalis

| Plant Part | Relative Concentration |

|---|---|

| Ray Florets | Highest |

| Disc Florets | ~10x lower than Ray Florets |

| Involucral Bracts | ~10x lower than Disc Florets |

| Leaves | Trace Amounts |

| Receptacles | Not Detected |

The concentration of this compound in Calendula officinalis is not static but is influenced by both genetic and environmental factors. Different botanical varieties and cultivars of C. officinalis have been shown to contain varying concentrations of faradiol monoesters. researchgate.net Research comparing ten different varieties of marigold confirmed significant quantitative differences in their triterpenoid monoester content. researchgate.netijpsdronline.com Breeding efforts, therefore, could focus on selecting cultivars with a higher number of ray florets to enhance the yield of these active compounds. researchgate.net

This compound does not occur in isolation within Calendula officinalis. It is part of a complex mixture of structurally related pentacyclic triterpenoid esters. researchgate.netresearchgate.netijpsdronline.com Dichloromethane (B109758) extracts of dried C. officinalis flowers have been shown to contain a range of these bioactive compounds. researchgate.netijpsdronline.com

The most prominent co-occurring compounds are other esters of faradiol, namely Faradiol-3-O-laurate and Faradiol-3-O-palmitate . researchgate.nettinkturenpresse.deresearchgate.netresearchgate.netijpsdronline.comnih.gov Together, these three esters represent the major triterpenoid constituents of the lipophilic extract of marigold flowers. researchgate.netnih.govresearchgate.net

Beyond faradiol esters, the extracts also contain esters of other triterpene diols, such as arnidiol (B1583970) and calenduladiol. researchgate.netnih.govijpsdronline.commdpi.com These include:

Arnidiol-3-O-palmitate researchgate.netijpsdronline.com

Arnidiol-3-O-myristate researchgate.netijpsdronline.comnih.gov

Arnidiol-3-O-laurate researchgate.netijpsdronline.com

Calenduladiol-3-O-palmitate researchgate.netnih.govijpsdronline.com

Calenduladiol-3-O-myristate researchgate.netnih.govijpsdronline.com

Calenduladiol-3-O-laurate nih.govijpsdronline.com

Minor amounts of other triterpenoids, such as maniladiol (B1220831) esters (maniladiol-3-O-laurate and myristate), have also been identified during the purification of faradiol esters. ijpsdronline.comresearchgate.netnih.gov The simultaneous presence of these various esters highlights the complex phytochemical profile of Calendula officinalis.

Table 2: Co-occurring Triterpenoid Esters with this compound in Calendula officinalis

| Triterpene Diol | Myristate Ester | Laurate Ester | Palmitate Ester |

|---|---|---|---|

| Faradiol | Present (Major) | Present (Major) | Present (Major) |

| Arnidiol | Present | Present | Present |

| Calenduladiol | Present | Present | Present |

| Maniladiol | Present (Minor) | Present (Minor) | Not specified |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Arnidiol-3-O-laurate |

| Arnidiol-3-O-myristate |

| Arnidiol-3-O-palmitate |

| Calenduladiol-3-O-laurate |

| Calenduladiol-3-O-myristate |

| Calenduladiol-3-O-palmitate |

| Faradiol-3-O-laurate |

| This compound |

| Faradiol-3-O-palmitate |

| Maniladiol-3-O-laurate |

Biosynthetic Pathways and Metabolic Engineering of Faradiol 3 O Myristate

Elucidation of the Triterpenoid (B12794562) Biosynthesis Pathway Leading to Faradiol (B1211459)

The biosynthesis of faradiol, a pentacyclic triterpene diol, originates from the cyclization of 2,3-oxidosqualene (B107256). This initial and critical step is catalyzed by a specific oxidosqualene synthase (OSC). In Calendula officinalis (pot marigold), the enzyme responsible has been identified as a ψ-taraxasterol synthase (CoTXSS). researchgate.net This enzyme directs the cyclization of 2,3-oxidosqualene to form ψ-taraxasterol as the primary product, which serves as the foundational scaffold for subsequent modifications. researchgate.net

Following the formation of the ψ-taraxasterol backbone, a series of oxidative reactions occur. These downstream modifications are essential for producing the characteristic diol structure of faradiol. The pathway underscores a key divergence point in triterpenoid metabolism, channeling precursors toward a specific class of bioactive compounds. The elucidation of this pathway provides a roadmap for understanding how plants generate a diverse array of specialized metabolites. researchgate.netresearchgate.net

Enzymatic Steps in the Esterification of Faradiol to Faradiol-3-O-myristate

The final step in the formation of this compound is the esterification of the faradiol molecule. This reaction involves the attachment of a myristoyl group, derived from myristic acid, to the hydroxyl group at the C-3 position of the faradiol backbone. This esterification is a crucial modification that significantly alters the lipophilicity and, consequently, the biological properties of the compound. The enzymes responsible for this transformation are acyltransferases, which catalyze the transfer of an acyl group from a donor molecule to an acceptor. researchgate.netnih.gov

Identification and Functional Characterization of Acyltransferases (e.g., CoACT1, CoACT2, CoACT3)

Researchers have identified several candidate acyltransferases (ACT) in C. officinalis responsible for the esterification of faradiol. researchgate.net Through functional characterization, specific enzymes, designated as CoACT1, CoACT2, and CoACT3, have been implicated in this process. These enzymes belong to the BAHD acyltransferase family, which is known for its role in plant specialized metabolism. researchgate.netbiorxiv.org

When these enzymes are co-expressed with the upstream pathway genes in a heterologous host, they demonstrate the ability to esterify the triterpene diol precursors. The characterization of these acyltransferases is pivotal, as their substrate specificity and catalytic efficiency are key determinants of the final profile of faradiol esters produced by the plant. researchgate.net

| Enzyme Family | Specific Enzyme | Function |

| Acyltransferase (ACT) | CoACT1, CoACT2, CoACT3 | Catalyze the esterification of faradiol by transferring an acyl group to the C-3 hydroxyl position. |

Role of Cytochromes P450 in Precursor Hydroxylation (e.g., CoCYP716A392)

| Enzyme Family | Specific Enzyme | Function |

| Cytochrome P450 | CoCYP716A392 | Catalyzes the hydroxylation of the triterpene precursor at the C-16 position to produce faradiol. |

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of this compound is underpinned by a suite of specific genes encoding the necessary enzymes. The availability of the assembled genome for C. officinalis has enabled the identification of the genes for the ψ-taraxasterol synthase (CoTXSS), cytochrome P450 (CoCYP716A392), and the acyltransferases (CoACTs). researchgate.netbiorxiv.org

Genomic analysis has revealed the location and synteny of these key genes, providing insights into their evolutionary origins. biorxiv.org Furthermore, differential gene expression data shows that these genes are highly expressed in the floral tissues, particularly the ray florets, which correlates with the high accumulation of faradiol esters in these parts of the plant. researchgate.netnih.gov This tissue-specific expression pattern points to a tightly regulated transcriptional control mechanism governing the pathway, ensuring the compound is produced in the correct location and at the appropriate developmental stage.

Heterologous Expression and Reconstitution of Biosynthetic Pathways (e.g., in Nicotiana benthamiana)

A significant advancement in studying the this compound pathway has been its complete reconstruction in a heterologous plant host, Nicotiana benthamiana. researchgate.netbiorxiv.org This model organism is widely used for transient expression of biosynthetic pathways, allowing for rapid functional characterization of genes and production of specialized metabolites. frontiersin.orgfrontiersin.orgcornell.edu

Scientists have successfully co-expressed the genes for the entire pathway—from the initial cyclization by CoTXSS to the final esterification by CoACTs—in N. benthamiana leaves. researchgate.net This reconstitution confirmed the function of the identified enzymes and resulted in the de novo production of faradiol esters. Interestingly, the expression of all pathway genes in this heterologous host resulted primarily in the accumulation of faradiol palmitate, rather than faradiol myristate. researchgate.netresearchgate.net This outcome is likely due to the endogenous pool of available fatty acids in N. benthamiana, which is rich in palmitic acid. researchgate.net This highlights the influence of the host's primary metabolism on the final products of an engineered pathway.

Strategies for Manipulating and Enhancing this compound Production through Metabolic Engineering

The successful reconstitution of the biosynthetic pathway in a heterologous host opens the door for metabolic engineering to enhance the production of this compound. researchgate.netnih.gov Several strategies can be employed to optimize yield and control the specific ester produced.

One primary strategy involves engineering the fatty acid precursor pool within the heterologous host. researchgate.net To specifically increase the production of this compound, the endogenous pathways of N. benthamiana could be modified to increase the availability of myristoyl-CoA, the donor molecule for the myristate group. This could involve upregulating enzymes in myristic acid biosynthesis or downregulating competing pathways.

Further enhancements could be achieved by optimizing the expression levels of the biosynthetic genes. Using strong, tissue-specific promoters or advanced expression systems, such as the "Tsukuba system," could significantly boost the production of all enzymes in the pathway. frontiersin.org Additionally, co-expression of ancillary enzymes, like NADPH-cytochrome P450 reductases, can improve the efficiency of the CYP-mediated hydroxylation step. frontiersin.org These metabolic engineering approaches, built upon the foundational knowledge of the biosynthetic pathway, provide a promising platform for the sustainable and high-yield production of this compound. researchgate.net

Advanced Extraction and Isolation Methodologies for Faradiol 3 O Myristate

Optimization of Extraction Techniques from Plant Matrices

The initial step in isolating Faradiol-3-O-myristate is its efficient extraction from the raw plant material. The choice of extraction method significantly impacts the yield and purity of the initial crude extract.

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov This supercritical fluid possesses properties of both a liquid and a gas, allowing it to dissolve materials like a liquid and penetrate the plant matrix like a gas. nih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, enabling selective extraction. benthamscience.comresearchgate.net For non-polar to moderately polar compounds like triterpenoid (B12794562) esters, the addition of a polar co-solvent (modifier), such as ethanol (B145695), is often necessary to enhance extraction efficiency. researchgate.net

Research on the extraction of faradiol (B1211459) esters from Calendula officinalis has identified optimal SFE parameters to maximize yield. A Box-Behnken design has been used to determine that a high temperature combined with a specific percentage of an ethanol modifier is most effective. mdpi.comnih.gov One study found that SFE conducted at 50 MPa and 50 °C for 3 hours resulted in a recovery of 85% of the total faradiol esters from the crude herb. mdpi.com Another optimization study identified slightly different parameters as ideal for maximizing the yield of faradiol myristate and palmitate. mdpi.comnih.gov

Table 1: Optimized Supercritical Fluid Extraction (SFE) Parameters for Faradiol Esters

| Parameter | Optimized Value | Outcome |

| Temperature | 80 °C | Maximized yield of faradiol myristate and palmitate. mdpi.comnih.gov |

| Pressure | 15.52 MPa | Maximized yield of faradiol myristate and palmitate. mdpi.comnih.gov |

| Co-solvent | 15% Ethanol in CO₂ | Determined to be necessary for efficient extraction of target compounds. mdpi.commdpi.com |

Traditional solvent-based extraction methods remain relevant for isolating natural products. These techniques, including maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE), rely on the principle of dissolving the target compounds in a suitable organic solvent. nih.govscielo.org.mx The choice of solvent is critical; for triterpenoid esters, solvents like dichloromethane (B109758), methanol (B129727), and ethanol have been utilized. mdpi.comscielo.org.mxnih.gov

Studies comparing different methods have shown varying efficiencies. For instance, in the extraction of essential oils from Calendula officinalis, enfleurage and organic solvent extraction with dichloromethane yielded significantly more oil (7.1% and 6.7%, respectively) than hydrodistillation (0.9%). scielo.org.mx For extracting bioactive compounds from Calendula, ultrasound-assisted extraction using 96% ethanol was found to be highly effective. researchgate.netredalyc.org However, for non-polar compounds like faradiol esters, SFE has been demonstrated to be superior to UAE with solvents such as heptane, acetone, or dichloromethane. mdpi.com

Table 2: Comparison of Extraction Method Yields from Calendula officinalis

| Extraction Method | Solvent | Yield (g oil / 100g dry material) |

| Hydrodistillation | Water | 0.9 ± 0.1 |

| Organic Solvent Extraction | Dichloromethane | 6.7 ± 0.2 |

| Enfleurage | Not Applicable | 7.1 ± 0.15 |

Data adapted from a 2013 study on essential oil extraction. scielo.org.mx

Preparative Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. A multi-step chromatographic approach is essential to fractionate the extract and isolate this compound with high purity. nih.govresearchgate.net

The purification process often involves a combination of normal-phase and reversed-phase column chromatography. nih.govresearchgate.net

Normal-Phase Chromatography: This technique is typically used for the initial fractionation of the crude lipophilic extract obtained from SFE. Using a silica (B1680970) gel stationary phase and a non-polar mobile phase (e.g., n-hexane-ethyl acetate), compounds are separated based on polarity. researchgate.net This step is effective in separating the triterpenoid ester fraction from other less polar compounds like hydrocarbons and more polar pigments. nih.govresearchgate.net

Reversed-Phase Chromatography: Following the initial cleanup, reversed-phase chromatography is employed to separate the individual triterpenoid esters, which are structurally very similar. Using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol/water), this method separates molecules based on their hydrophobicity. nih.govresearchgate.net This step is crucial for resolving this compound from its closely related counterparts, such as Faradiol-3-O-palmitate and Faradiol-3-O-laurate. nih.gov

This sequential use of orthogonal chromatographic techniques is a powerful strategy for systematically purifying complex natural product extracts. nih.govresearchgate.net

For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the final and most refined step. nih.govresearchgate.net This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, providing high resolution and efficiency. rjptonline.org

For this compound, a reversed-phase preparative HPLC method is typically used. nih.govresearchgate.net By scaling up an analytical method, large quantities of the compound can be purified. The goal is to maximize the sample load without sacrificing the resolution needed to separate the peak of interest from impurities. rssl.com This method has been successfully used to obtain gram quantities of this compound with purities ranging from 96% to 98%. nih.govresearchgate.net

Table 3: Representative Preparative RP-HPLC Parameters for Faradiol Ester Purification

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity. nih.govrjptonline.org |

| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradients | Elutes compounds from the column, with the gradient adjusted for optimal separation. researchgate.net |

| Detection | UV Detector | Monitors the column effluent to identify peaks corresponding to target compounds. rjptonline.org |

| Outcome | Purity of 96-98% | Final step to achieve high-purity this compound. nih.govresearchgate.net |

Challenges and Innovations in Scalable Isolation of this compound

The primary challenge in the isolation of this compound is its presence in a complex mixture of other triterpenoid esters with very similar chemical structures and polarities. This necessitates a sophisticated, multi-step purification process that can be difficult and costly to scale up for the production of gram-level quantities. nih.govresearchgate.net

A key innovation to address this challenge is the development of an integrated and efficient purification workflow. This involves combining an optimized SFE method with sequential normal-phase and reversed-phase column chromatography, followed by preparative HPLC. nih.govresearchgate.net This robust, multi-step procedure is scalable and allows for the repeated processing of extracts with automated fraction collection, making the production of multi-gram amounts of the pure compound feasible. researchgate.net Furthermore, the successful scale-up of the initial SFE step from an analytical to a pilot-scale extractor has been demonstrated, showing similar results and confirming the viability of the process for larger-scale production. researchgate.netmdpi.com

Sophisticated Analytical and Quantitative Methodologies for Faradiol 3 O Myristate

Chromatographic Techniques for Separation and Characterization

Chromatography is fundamental to the analysis of Faradiol-3-O-myristate, enabling its separation from complex mixtures often found in natural extracts. Various chromatographic methods have been optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Reversed-phase HPLC methods are commonly employed, offering precise and reproducible quantification. researchgate.netresearchgate.net

A developed HPLC-UV method for the determination of faradiol (B1211459) in creams utilizes a C18 column with isocratic elution. dergipark.org.tr The mobile phase consists of methanol (B129727) and water (containing 2% o-phosphoric acid) in a 95:5 ratio, with a flow rate of 1.3 mL/min. dergipark.org.tr Detection is typically set at a wavelength of 210 nm, where the analyte exhibits maximum absorption. dergipark.org.trresearchgate.net This method has been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating linearity in the concentration range of 0.01 to 30 µg/mL. dergipark.org.tr The limits of detection (LOD) and quantification (LOQ) have been established at 0.003 µg/mL and 0.01 µg/mL, respectively, highlighting the method's sensitivity. dergipark.org.tr

For the separation of faradiol esters, including this compound, various reversed-phase columns such as LiChrosphere RP-18e have proven effective. researchgate.net Gradient elution systems, for instance, starting with 95% methanol and increasing to 100% methanol over 50 minutes, have been successfully used. researchgate.net The use of an internal standard, such as lupeol (B1675499) acetate (B1210297), allows for accurate quantification. researchgate.net

The following interactive table summarizes typical HPLC parameters for the analysis of this compound:

| Parameter | Value |

| Stationary Phase | C18 (e.g., LiChrosphere RP-18e, 5 µm, 4 x 250 mm) |

| Mobile Phase | Gradient of methanol and aqueous trifluoroacetic acid (pH 4) |

| Flow Rate | 1.3 - 1.5 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 25°C - 35°C |

| Internal Standard | Lupeol acetate |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of triterpenoids, though it often requires derivatization to increase the volatility of compounds like this compound. nih.gov The mass spectra of triterpene esters typically show fragmentation patterns characteristic of the main triterpenoid (B12794562) skeleton, with smaller ions derived from the fatty acid portion. researchgate.net

For the analysis of triterpenoid acids, trimethylsilylation is a common derivatization technique. nih.gov The subsequent GC-MS analysis reveals characteristic fragmentation patterns. The electron ionization (EI) fragmentation of trimethylsilylated polyhydroxy triterpenoid acids is marked by the sequential loss of trimethylsilylated hydroxyl groups. nih.gov A retro-Diels-Alder (rDA) opening of the C-ring is a common fragmentation pathway for triterpenes with a double bond at C12-C13. nih.gov

While direct GC-MS analysis of this compound is less common due to its low volatility, the technique is invaluable for identifying the triterpene skeleton and the fatty acid moiety after hydrolysis and derivatization.

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and efficient method for both the qualitative and semi-quantitative analysis of this compound in complex mixtures like plant extracts. epa.govwalshmedicalmedia.com HPTLC is particularly useful for screening multiple samples simultaneously. nih.gov

For the separation of triterpenoids, silica (B1680970) gel 60 plates are often used as the stationary phase. epa.gov A mobile phase consisting of n-hexane and ethyl acetate in a 5:1 (v/v) ratio has been shown to be effective. epa.gov After separation, post-chromatographic derivatization with reagents like anisaldehyde-sulfuric acid followed by heating allows for visualization and densitometric quantification. nih.govnih.gov Densitometric analysis is typically performed at a wavelength of 535 nm or 610 nm. epa.govnih.gov

HPTLC methods have been validated for parameters such as precision, accuracy, and robustness, making them suitable for the routine quality control of herbal preparations containing this compound. walshmedicalmedia.comnih.gov While HPLC is generally considered more accurate for quantitative analysis, HPTLC provides a valuable tool for rapid qualitative fingerprinting and screening. nih.gov

The table below outlines a typical HPTLC methodology for triterpenoid analysis:

| Parameter | Description |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | n-hexane-ethyl acetate (5:1, v/v) or Chloroform-acetone (98:2, v/v) |

| Derivatization Reagent | Anisaldehyde-sulfuric acid or Vanillin-sulfuric acid |

| Detection | Densitometry at 535 nm or 610 nm, or image analysis under UV 366 nm and white light |

Advanced Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides unparalleled sensitivity and structural information for the characterization of this compound and related compounds.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of less polar compounds like triterpene esters. When coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it allows for the accurate mass measurement and unequivocal identification of this compound. nih.gov

Direct infusion APCI-QTOF-MS experiments have been instrumental in detecting the quasi-molecular ions of triterpene diesters, which can be unstable in other ion sources. researchgate.netnih.gov This technique has confirmed the presence of various faradiol esters in natural extracts with high mass resolution and accuracy. nih.gov The development of (U)HPLC-APCI-QTOF-MS methods, utilizing both C18 and C30 reversed-phase columns in non-aqueous modes, has provided sensitive assays for monitoring both monoesters and diesters of triterpenes. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of triterpene esters, including the differentiation of isomers. nih.gov In MS/MS experiments, the precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID), providing characteristic product ions that reveal structural details. nih.gov

For mixed triterpene diesters, such as those containing both myristate and palmitate moieties, MS/MS can distinguish between positional isomers. researchgate.net A preferential loss of the fatty acid at the 16-position has been observed, allowing for the differentiation of compounds like faradiol 3-myristate,16-palmitate from faradiol 3-palmitate,16-myristate. researchgate.netnih.gov

The fragmentation of the deprotonated molecule [M-H]⁻ of esters can be complex. nih.gov For instance, the fragmentation of long-chain feruloyl esters under negative ion electrospray conditions involves the initial loss of a methyl radical, followed by the dissociation of the resulting radical anion through the loss of a series of neutral radicals from the alkyl chain. nih.gov While the specific fragmentation of this compound under these conditions requires detailed study, the general principles of ester fragmentation apply. The molecular ion peak of straight-chain esters is often observable, and a common fragmentation pathway is the McLafferty rearrangement. whitman.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Triterpenoid Esters

The definitive structural confirmation of this compound has been achieved through a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. researchgate.net The complexity of the triterpenoid skeleton, coupled with the long-chain fatty acid ester moiety, necessitates the use of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments for unambiguous assignment of all proton and carbon signals. researchgate.net

In the structural elucidation of this compound and the closely related Faradiol-3-O-palmitate, researchers have utilized ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments. researchgate.net These methods allow for the complete assignment of the chemical shifts for the faradiol backbone and the attached myristic acid chain, confirming the position of the ester linkage at the C-3 hydroxyl group. While the definitive spectral data for this compound is specifically detailed in dedicated studies, the general approach involves analyzing the characteristic signals of the triterpenoid structure and the fatty acid component.

Key NMR Methodologies in Triterpenoid Ester Analysis:

¹H-NMR: Provides information on the proton environment, including the number of different types of protons, their chemical shifts, and their coupling patterns. This is crucial for identifying the protons on the triterpenoid skeleton and the myristate chain.

¹³C-NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments. This technique is essential for mapping the carbon framework of the entire molecule.

2D-NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is indispensable for assembling the complete molecular structure of complex natural products like this compound.

Development and Validation of Reference Standards and Internal Standardization Protocols for Accurate Quantification

Accurate quantification of this compound in plant extracts and derived products is critical for ensuring their quality and consistency. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, often coupled with ultraviolet (UV) detection. The development and validation of these HPLC methods involve meticulous procedures to guarantee their reliability.

A key aspect of accurate quantification is the use of reference standards and internal standardization protocols. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to both the standard and sample solutions. This helps to correct for variations in extraction efficiency, injection volume, and chromatographic conditions. For the quantification of faradiol esters, including this compound, lupeol acetate has been successfully employed as an internal standard.

The validation of an analytical method ensures that it is suitable for its intended purpose. According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Below is a table summarizing typical validation parameters for HPLC methods developed for the quantification of faradiol and its esters, demonstrating the rigor required for reliable analysis.

| Validation Parameter | Typical Value/Range | Description |

| Linearity Range | 0.01 - 30 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.999 | A measure of how well the calibration data fit a linear regression model. |

| Limit of Detection (LOD) | 0.003 µg/mL | The lowest concentration of an analyte that can be reliably detected by the analytical method. |

| Limit of Quantitation (LOQ) | 0.01 µg/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |

| Precision (RSD) | < 1.20% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation. |

| Accuracy (Recovery) | 82.80% - 94.95% | The closeness of the test results obtained by the method to the true value. |

| Internal Standard Correction Factor | 1.22 (for this compound) | A factor used to correct for differences in response between the analyte and the internal standard. |

These validated methodologies, incorporating reference standards and internal standardization, provide a robust framework for the accurate and reliable quantification of this compound in various matrices.

Investigation of Biological Efficacy and Underlying Molecular Mechanisms of Faradiol 3 O Myristate

Anti-inflammatory Actions and Cellular Signaling Pathways

Faradiol-3-O-myristate, a prominent triterpenoid (B12794562) ester found in plants such as Calendula officinalis, has been identified as a significant contributor to the anti-inflammatory properties of extracts derived from these plants. nih.gov Research has demonstrated that the anti-inflammatory activity of various Calendula extracts is often proportional to their concentration of faradiol (B1211459) monoesters. researchgate.net The compound exerts its effects through multiple molecular mechanisms, including the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways that govern the inflammatory response.

This compound and its related compounds play a role in mitigating inflammatory responses by downregulating the production of key pro-inflammatory cytokines. Extracts of Calendula officinalis, where faradiol esters are major constituents, have been shown to inhibit cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmdpi.com This inhibition is a critical mechanism for controlling the amplification of the inflammatory cascade. nih.govopenveterinaryjournal.com

Studies focusing on the specific actions of these triterpenoids have confirmed that faradiol and its fatty acid esters can significantly reduce the release of IL-6 induced by lipopolysaccharides (LPS). researchgate.net The modulation of these cytokines suggests that this compound can interfere with the signaling processes that lead to a sustained inflammatory state. dovepress.commdpi.com

A central mechanism for the anti-inflammatory action of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. nih.gov

A bio-guided fractionation study of a lipophilic extract from Calendula officinalis flowers identified triterpene esters as the active constituents responsible for the potent inhibition of NF-κB-driven transcription. researchgate.net In this research, this compound and its corresponding aglycone, faradiol, were demonstrated to be the most active compounds, exhibiting a concentration-dependent inhibition of NF-κB activity in human gastric epithelial cells stimulated with TNF-α. researchgate.net

| Compound | IC₅₀ (µM) on NF-κB Driven Transcription |

|---|---|

| Faradiol-3-myristate | 15.1 ± 1.3 |

| Faradiol | 13.4 ± 1.1 |

| Arnidiol-3-myristate | 22.4 ± 1.5 |

| Calenduladiol-3-myristate | > 50 |

Data derived from a study on TNF-α-treated human gastric epithelial cells. researchgate.net

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. nih.govnih.gov While some studies have hypothesized that the anti-inflammatory effects of Calendula extracts might be due to the inhibition of COX-2, direct experimental confirmation of this mechanism for this compound is not firmly established. mdpi.com Some literature suggests that this proposed mechanism has not been confirmed in specific experimental studies. mdpi.com However, the ability of some natural compounds, particularly flavonoids and terpenoids, to inhibit COX and LOX enzymes is a recognized anti-inflammatory strategy. researchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in inflammatory processes and cytokine signaling. nih.gov The constitutive activation of STAT3 is linked to various inflammatory diseases. nih.gov Research into the mechanisms of action for the aglycone of this compound, faradiol, has shown that it can inhibit the phosphorylation of STAT3. researchgate.net This interference with the STAT3 signaling pathway is linked to the observed reduction in IL-6 release, indicating that this compound's anti-inflammatory effects are also mediated through this pathway. nih.gov

Antioxidant Potential and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are highly reactive molecules that, when produced in excess, can lead to oxidative stress, cellular damage, and contribute to inflammation. mdpi.comfrontiersin.org While direct studies on the antioxidant capacity of this compound are limited, research on structurally similar triterpene esters from Calendula officinalis provides insight into its potential in this area.

In an in vitro model using Caco-2 intestinal cell monolayers, the related compounds ψ-taraxasterol-3-O-myristate and arnidiol-3-O-myristate were shown to modulate stress damage induced by hydrogen peroxide (H₂O₂). researchgate.netnih.gov Their ability to counteract the effects of ROS-inducing agents suggests a potential protective role against oxidative stress. researchgate.netnih.gov This indicates that this compound may contribute to anti-inflammatory effects in part by mitigating the cellular damage caused by ROS.

Mechanistic Insights into Other Documented Bioactivities (e.g., Anti-oedematous Effects, Fibroblast Proliferation, Migration)

Beyond its direct anti-inflammatory and antioxidant activities, this compound exhibits other biological effects that contribute to its therapeutic potential, particularly in tissue response to injury.

Anti-oedematous Effects: this compound has demonstrated significant anti-oedematous (anti-swelling) activity. In studies using a croton oil-induced mouse ear oedema model, a standard assay for topical anti-inflammatory effects, both this compound and the related Faradiol-3-O-palmitate showed dose-dependent reductions in swelling. nih.gov The efficacy of these esters was found to be nearly identical. researchgate.netnih.gov Interestingly, the unesterified form, faradiol, was found to be even more potent than its esters in this model. nih.gov

| Compound | Dose (mg/ear) | Oedema Inhibition (%) |

|---|---|---|

| Faradiol-3-myristate | 0.48 | 51 |

| 0.96 | 65 | |

| Faradiol-3-palmitate | 0.51 | 51 |

| 1.02 | 66 |

Data from the croton oil-induced mouse ear oedema test. nih.gov

Fibroblast Proliferation and Migration: Fibroblasts are key cells in the wound healing process, responsible for creating new connective tissue. nih.govfrontiersin.org this compound has been shown to influence the behavior of these cells. An in vitro study using a scratch assay with Swiss 3T3 mouse fibroblasts was conducted to model the re-epithelialization phase of wound healing. nih.govresearchgate.net

The study found that both this compound and Faradiol-3-O-palmitate stimulated fibroblast activity. nih.gov Further investigation, using an antimitotic agent to halt cell proliferation, revealed that this effect was primarily due to the stimulation of fibroblast migration rather than an increase in cell division. nih.govresearchgate.net At a concentration of nearly 50 µg/mL, both esters produced comparable rates of stimulation, indicating they contribute to the wound healing properties associated with Calendula preparations. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Faradiol |

| Faradiol-3-O-palmitate |

| Arnidiol-3-myristate |

| Calenduladiol-3-myristate |

| ψ-taraxasterol-3-O-myristate |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Hydrogen peroxide |

| Arachidonic acid |

| Prostaglandins |

| Leukotrienes |

Structure-Activity Relationship Studies of this compound and Related Triterpenoid Esters

The anti-inflammatory properties of extracts from Calendula officinalis have been largely attributed to a group of triterpenoid esters, with this compound being a prominent example. The biological activity of these compounds is intrinsically linked to their molecular structure, particularly the esterification at the C-3 position of the faradiol backbone.

Comparative Bioactivity of this compound Versus Faradiol and Other Fatty Acid Esters (e.g., Laurate, Palmitate)

Research has consistently demonstrated that the unesterified form, faradiol, exhibits the highest anti-inflammatory potency, with its activity being comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov However, the fatty acid esters of faradiol, including the laurate, myristate, and palmitate esters, also display significant, dose-dependent anti-oedematous effects. researchgate.net

Interestingly, studies comparing the anti-oedematous activity of different faradiol esters have found them to be nearly equipotent. researchgate.net This suggests that while the presence of the fatty acid ester at the C-3 position modulates the activity compared to the free faradiol, the specific length of the fatty acid chain (from laurate C12, to myristate C14, to palmitate C16) does not appear to be a critical determinant of the magnitude of this particular biological response.

A key insight into their mechanism of action comes from studies on the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a crucial role in regulating the inflammatory response. In one study, both this compound and its parent compound, faradiol, were identified as potent inhibitors of NF-κB driven transcription. This provides a molecular basis for their observed anti-inflammatory effects. researchgate.net

To illustrate the comparative bioactivity, the following table summarizes the available data on the inhibitory concentration (IC50) for the inhibition of NF-κB driven transcription:

| Compound | IC50 (µM) for NF-κB Inhibition |

| Faradiol | >50 |

| This compound | 22.7 |

This data is based on a study assessing the inhibition of NF-κB driven transcription in human gastric epithelial cells. researchgate.net

It is important to note that while faradiol is more potent in some anti-inflammatory models, its esterified forms, such as this compound, are the predominant forms found in Calendula officinalis extracts. The anti-inflammatory activity of these extracts has been shown to be directly proportional to their faradiol monoester content. nih.gov

Influence of Esterification on Biological Potency and Selectivity

The esterification of the hydroxyl group at the C-3 position of the faradiol molecule has a profound impact on its biological properties. The presence of the fatty acid ester moiety significantly increases the lipophilicity of the molecule compared to the more polar faradiol. This alteration in physicochemical properties is believed to play a crucial role in the absorption and bioavailability of the compound.

The prevailing hypothesis is that faradiol esters, including this compound, function as "pro-drugs." In this model, the esterified, more lipophilic form facilitates passage across biological membranes, such as the skin or cell membranes. Once inside the target tissue or cell, enzymatic hydrolysis of the ester bond can occur, releasing the highly active free faradiol to exert its therapeutic effect.

While direct comparative studies on the selectivity of faradiol versus its esters are limited, the process of esterification can, in some triterpenoids, influence their interaction with specific biological targets. The nature of the ester group can affect the binding affinity and orientation of the molecule within the active site of an enzyme or receptor, potentially leading to altered selectivity. However, in the case of the common fatty acid esters of faradiol (laurate, myristate, and palmitate), their similar anti-oedematous activities suggest that the primary role of esterification in this context is likely related to modulating pharmacokinetic properties rather than conferring target selectivity. researchgate.net

Potential Research Applications and Future Directions for Faradiol 3 O Myristate

Development of Advanced Phytopharmaceutical Research Formulations

The transition of Faradiol-3-O-myristate from a crude plant extract component to a refined phytopharmaceutical agent hinges on the development of advanced formulations. A critical first step in this process is the establishment of efficient and scalable purification methods. Researchers have developed multi-step procedures combining techniques like supercritical fluid extraction (SFE) with normal-phase and reversed-phase column chromatography to isolate this compound and related esters from Calendula officinalis with purities ranging from 96% to 98%. nih.govresearchgate.net Achieving high purity is essential for standardizing research formulations, ensuring reproducibility of pharmacological studies, and meeting the quality control requirements for herbal medicinal products. researchgate.net

Beyond purification, modern research is focused on creating sophisticated delivery systems to enhance the compound's therapeutic efficacy. One such approach involves the use of solid lipid nanoparticles (SLN), which are formulated from long-chain fatty acids. These nano-scale carriers are being investigated for the delivery of Calendula extracts rich in this compound. fao.org The goal of such advanced formulations is to improve bioavailability, control release kinetics, and target specific tissues, thereby maximizing the therapeutic effect of the active compound.

Table 1: Purification Techniques for Faradiol (B1211459) Esters

| Technique | Purpose | Outcome |

|---|---|---|

| Supercritical Fluid Extraction (SFE) | Initial extraction from plant material (Calendula officinalis flowers) | Obtains a lipophilic extract containing triterpenoid (B12794562) esters. nih.govresearchgate.net |

| Column Chromatography (Normal & Reversed-Phase) | Separation and purification of individual esters | Isolation of gram quantities of this compound, -laurate, and -palmitate. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analytical quantification and preparative isolation | Precise determination of ester content for quality control and purification for research. researchgate.netresearchgate.net |

Biotechnological Production for Sustainable and Scalable Sourcing

Reliance on agricultural cultivation for the sourcing of this compound presents challenges related to variability in yield and concentration due to environmental factors. To overcome these limitations, researchers are exploring biotechnological production methods to ensure a sustainable and scalable supply. A significant advancement in this area is the reconstruction of the compound's biosynthetic pathway in a heterologous plant chassis, such as Nicotiana benthamiana (a relative of the tobacco plant). researchgate.net

This synthetic biology approach involves identifying and functionally characterizing the specific enzymes—cytochrome P450s and acyltransferases—responsible for synthesizing this compound in Calendula. researchgate.net By transferring the genetic blueprint for this pathway into a fast-growing host plant, it is possible to create a contained, controllable, and scalable biological factory for producing the anti-inflammatory compound. This platform not only offers a stable supply for research and potential commercialization but also facilitates the production of related molecules for further pharmacological screening. researchgate.net Such biotechnological techniques are integral to the future of producing valuable plant-derived compounds sustainably. researchgate.net

Chemoinformatic and Computational Studies (e.g., Molecular Docking with Biological Targets like COX-2)

Chemoinformatic and computational tools are proving invaluable in elucidating the mechanism of action of this compound at a molecular level. Molecular docking, a key in silico method, is used to predict how a ligand (the compound) binds to the active site of a target protein. researchgate.net Studies have focused on the interaction between this compound and cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammation and pain. semanticscholar.orgmdpi.com

Molecular docking analyses have shown that this compound fits effectively into the active site of the COX-2 enzyme. semanticscholar.org The simulations revealed a strong binding affinity, with a binding score of -8.22 kcal/mol, which is comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac (-8.00 kcal/mol). semanticscholar.org The inhibitory action is attributed to specific interactions with key amino acid residues within the enzyme's active site. Notably, interactions with TYR-385 are considered crucial for the inhibition of COX-2 activity. semanticscholar.org These computational findings provide a theoretical basis for the compound's anti-inflammatory effects and suggest it may act as a potent COX-2 inhibitor, guiding further in vitro and in vivo experiments. semanticscholar.orgnih.gov

Table 2: Molecular Docking Results of Calendula officinalis Constituents with COX-2

| Compound | Binding Score (kcal/mol) | Key Interacting Amino Acid Residue(s) |

|---|---|---|

| This compound | -8.22 | TYR-385 semanticscholar.org |

| Ψ-Taraxasterol | -8.19 | TYR-385 semanticscholar.org |

| Diclofenac (Reference Ligand) | -8.00 | Not specified in the study. semanticscholar.org |

| Faradiol-3-O-palmitate | -6.39 | Not specified in the study. semanticscholar.org |

Exploration of Novel Bioactivities and Identification of Uncharacterized Biological Targets

While the anti-inflammatory activity of this compound is its most characterized feature, current research is expanding to uncover novel bioactivities and identify previously unknown biological targets. The established anti-inflammatory effect is, at least in part, mediated through the inhibition of the NF-κB (nuclear factor kappa B) transcription factor, a pivotal regulator of inflammatory responses. researchgate.net

Beyond inflammation, emerging evidence suggests that this compound may possess anticancer properties. It has been described as a potent agent against human tumors, potentially acting as a kinase and protein inhibitor that can induce apoptosis (programmed cell death) in cancer cells. biosynth.com This points toward a therapeutic potential in oncology, particularly in leukemia research. biosynth.com Furthermore, recent studies have identified a novel mechanism of action involving the modulation of cytokine release, specifically uncovering a role in regulating interleukin 6 (IL-6), a key signaling molecule in the immune system. researchgate.net These findings highlight that the therapeutic scope of this compound may be broader than initially understood, prompting further investigation into its role as a modulator of diverse cellular pathways.

Integration of Omics Technologies for a Comprehensive Systems Biology Understanding

To achieve a holistic understanding of how this compound functions within a biological system, researchers are beginning to integrate "omics" technologies. Systems biology, which uses a holistic rather than a reductionist approach, combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of molecular interactions. nih.govcedarville.edu

This integrated approach is being applied to medicinal plants like Calendula to connect the plant's genetic makeup with its production of bioactive compounds and their ultimate pharmacological effects. researchgate.net

Genomics and Transcriptomics are used to identify and study the genes and their expression levels related to the biosynthetic pathway of this compound. researchgate.netunimi.it

Metabolomics , often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the detailed profiling and quantification of this compound and other related metabolites within the plant or a biological system after administration. researchgate.netnih.gov

Proteomics can identify the protein targets (like COX-2 or various kinases) that the compound interacts with, providing a broad view of its mechanism of action. nih.govcedarville.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Faradiol-3-O-laurate |

| Faradiol-3-O-palmitate |

| Diclofenac |

| Ψ-Taraxasterol |

Conclusion and Future Perspectives

Summary of Current Research Contributions to Faradiol-3-O-myristate

Current research has firmly established this compound as a significant anti-inflammatory compound found in Calendula officinalis. Its chemical structure, physicochemical properties, and primary natural sources have been well-documented. Significant strides have been made in understanding its biosynthesis, with key enzymes in the pathway being identified. The primary mechanism of its anti-inflammatory action has been linked to the inhibition of the NF-κB signaling pathway.

Identification of Key Knowledge Gaps and Future Research Priorities

Despite the progress, several knowledge gaps remain. The full spectrum of its biological activities beyond anti-inflammatory effects is yet to be explored. Specific enzyme inhibition targets and the detailed molecular interactions responsible for its effects need to be elucidated. Furthermore, research on the cytotoxic, anti-cancer, and anti-arthritic properties of the isolated compound is limited and warrants further investigation. Future research should focus on:

Conducting comprehensive studies on the specific enzyme inhibitory activities of purified this compound.

Evaluating the cytotoxic effects of this compound on a broad range of cancer cell lines to determine its potential as an anti-cancer agent.

Investigating its efficacy in in vivo models of arthritis to validate its potential as an anti-arthritic therapeutic.

Exploring its potential synergistic effects with other compounds.

Optimizing extraction and purification methods for large-scale production.

Broader Implications for Natural Product Drug Discovery and Development Initiatives

The study of this compound highlights the importance of natural products as a source of novel therapeutic agents. The elucidation of its biosynthetic pathway opens up possibilities for metabolic engineering and synthetic biology approaches for sustainable production. The investigation of its mechanism of action contributes to a deeper understanding of inflammatory processes and provides a basis for the rational design of new anti-inflammatory drugs. The research on this compound serves as a valuable case study in the journey from a traditional medicinal plant to a well-characterized bioactive compound with therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.